molecular formula C22H24ClN3O3S2 B2548395 8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932497-09-1

8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2548395
CAS No.: 932497-09-1
M. Wt: 478.02
InChI Key: CEPSSZWEIJUHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to a class of 1,4,8-triazaspiro[4.5]decane derivatives, which are characterized by a spirocyclic core with diverse substituents modulating their physicochemical and pharmacological properties. This compound features:

  • A 4-methoxyphenyl group at position 3, which may enhance solubility via polar interactions.
  • An ethylsulfanyl moiety at position 2, influencing lipophilicity and steric bulk.

Below, we compare it with structurally analogous compounds to infer structure-activity relationships (SAR) and physicochemical trends.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-8-18(29-2)9-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-6-17(23)7-11-19/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSSZWEIJUHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Triazaspiro[4.5]decane Derivatives

Compound ID G022-0125 BE33883 Target Compound*
Sulfonyl Substituent 4-methylbenzenesulfonyl 3,4-dimethoxybenzenesulfonyl 4-chlorobenzenesulfonyl
Aryl Group 4-methoxyphenyl 4-chlorophenyl 4-methoxyphenyl
Molecular Weight 457.61 508.05 ~488.0†
logP 4.34 Not reported Estimated higher than G022-0125‡
Key Features Moderate lipophilicity High polarity (dimethoxy groups) Enhanced hydrophobicity (Cl substituent)

*Inferred based on structural similarity.
†Estimated via molecular formula (C22H24ClN3O3S2).
‡Chlorine’s higher hydrophobicity vs. methyl likely increases logP.

Key Observations:

Sulfonyl Group Effects: G022-0125 (4-methylbenzenesulfonyl) has a logP of 4.34, suggesting moderate lipophilicity suitable for membrane permeability . The target compound’s 4-chlorobenzenesulfonyl group is expected to enhance logP compared to G022-0125 due to chlorine’s hydrophobic nature, though this may reduce solubility.

Aryl Group Variations: The 4-methoxyphenyl group in the target compound and G022-0125 introduces a polar methoxy group, balancing lipophilicity and solubility.

Molecular Weight Trends :

  • BE33883’s higher molecular weight (508.05) reflects its dimethoxy substituents, which may limit blood-brain barrier permeability compared to the target compound (~488.0) .

Pharmacological Potential

While direct data on the target compound are unavailable, related analogs highlight SAR trends:

  • Electron-withdrawing groups (e.g., Cl, sulfonyl) enhance metabolic stability and receptor-binding affinity in spirocyclic systems .
  • Methoxy groups improve solubility but may reduce CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.